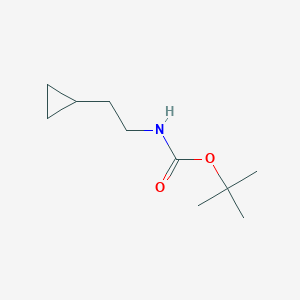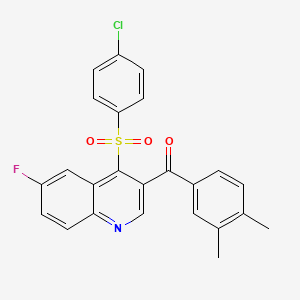![molecular formula C17H14N2O3 B2469844 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole CAS No. 1081122-92-0](/img/structure/B2469844.png)
2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Activities
1,3,4-Oxadiazole derivatives, including compounds similar to 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole, have been synthesized and evaluated for their antioxidant and antimicrobial activities. Compounds in this category have shown high activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. Additionally, these compounds have exhibited potent antioxidant properties (Bassyouni et al., 2012).
Antiproliferative and Anti-Inflammatory Properties
Derivatives of 1,3,4-oxadiazoles have been synthesized and screened for their antiproliferative and anti-inflammatory activities. This research indicated that certain compounds within this group are effective against the proliferation of human cancer cell lines and exhibit anti-inflammatory effects in animal models (Rapolu et al., 2013).
Molecular Docking and Pharmacophore Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including structures resembling this compound, has led to molecular docking studies. These studies assist in understanding the binding modes of these compounds to various enzymes and receptors, contributing to the development of antimicrobial agents. Compounds in this group have shown potential as antibacterial agents through molecular docking with enzymes like dihydropteroate synthase (Pothuri et al., 2020).
Anticancer Research
Some 1,3,4-oxadiazole derivatives have been investigated for their potential use in cancer treatment. These studies have revealed that certain derivatives demonstrate significant antiproliferative activities against various cancer cell lines. This highlights their potential application in the development of new anticancer therapies (Jin et al., 2006).
Enzyme Inhibition
Research on 1,3,4-oxadiazole derivatives has also focused on their role as enzyme inhibitors. These compounds have been found to inhibit enzymes such as α-glucosidase and acetylcholinesterase, suggesting potential applications in the treatment of diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Eigenschaften
IUPAC Name |
2-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-4-12(5-3-1)10-16-18-19-17(22-16)13-6-7-14-15(11-13)21-9-8-20-14/h1-7,11H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPFEISIQVYZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2469762.png)

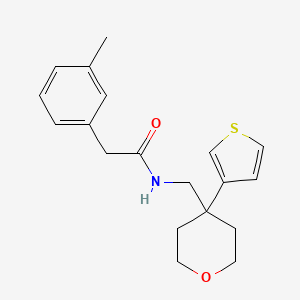

![methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B2469772.png)
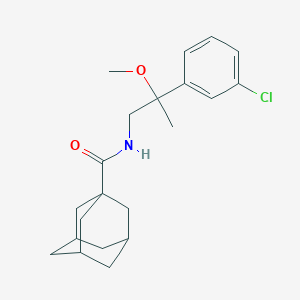
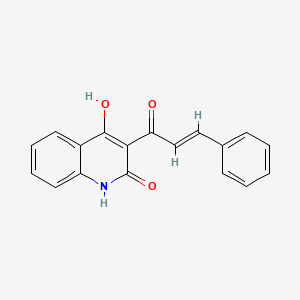
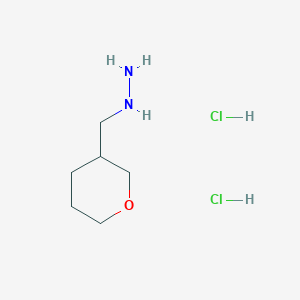

![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)
![6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2469780.png)
![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)
